KR-32568

Myocardial ischemia-reperfusion injury Cardioprotection Infarct size

Selecting an NHE-1 inhibitor for preclinical cardioprotection studies requires validated in vivo efficacy-not all NHE-1 inhibitors produce equivalent functional outcomes despite sharing a common molecular target. KR-32568 delivers quantitatively benchmarked cardioprotection: • 64% reduction in myocardial infarct size at 1.0 mg/kg i.v. in anesthetized rats • Complete suppression of ventricular fibrillation at 1.0 mg/kg • Validated dosing range (0.1-1.0 mg/kg i.v.) with dose-dependent efficacy Supplied as ≥98% pure solid; soluble in DMSO (~10 mg/mL). For research use only.

Molecular Formula C13H12FN3O2
Molecular Weight 261.25 g/mol
CAS No. 852146-73-7
Cat. No. B1247431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKR-32568
CAS852146-73-7
Synonyms(5-(2-methyl-5-fluorophenyl)furan-2-ylcarbonyl)guanidine
KR-32568
Molecular FormulaC13H12FN3O2
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N
InChIInChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18)
InChIKeyDTLDHYBZLVASJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KR-32568: NHE-1 Inhibitor & Cardioprotection


KR-32568 ([5-(2-methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine) is a sodium-hydrogen exchanger isoform-1 (NHE-1) inhibitor with a molecular weight of 261.25 g/mol and the molecular formula C13H12FN3O2 [1]. The compound is commercially available as a solid with purity typically ≥98% as determined by HPLC , and demonstrates solubility in DMSO at approximately 10 mg/mL . KR-32568 inhibits NHE-1 with an IC50 of 230 nM in vitro [2]. As a research-use-only compound, it is not intended for human or veterinary therapeutic applications .

Model In vivo rodent cardiac ischemia‑reperfusion
System Isolated myocyte and Langendorff heart perfusion
Context Comparator analysis with cariporide / eniporide

Why KR-32568 Cannot Be Substituted


NHE-1 inhibitors exhibit substantial variation in their in vivo cardioprotective efficacy despite sharing a common molecular target. Cariporide and eniporide, two well-characterized acylguanidine NHE-1 inhibitors, failed to demonstrate consistent clinical benefit in myocardial infarction trials, with eniporide showing no reduction in infarct size in the ESCAMI trial despite being a more potent inhibitor of human NHE-1 (IC50 = 4.5 nM for eniporide vs. 30 nM for cariporide) [1]. These clinical outcomes underscore that in vitro potency does not reliably predict in vivo cardioprotective efficacy. Furthermore, NHE-1 inhibitors differ in their selectivity profiles, pharmacokinetic properties, and off-target effects. For instance, the NHE blocker EIPA (5-(N-ethyl-N-isopropyl)amiloride) exhibited more side effects and was less effective than cariporide and eniporide in reducing ischemic Na+ overload in rat hearts, despite being a widely used tool compound [2]. KR-32568, containing a distinctive furan-2-ylcarbonylguanidine scaffold, has demonstrated dose-dependent cardioprotection in preclinical ischemia-reperfusion models that is quantitatively distinct from the profiles reported for comparator NHE-1 inhibitors [3]. Substitution without empirical validation would risk compromising experimental outcomes, as even compounds targeting the identical NHE-1 isoform can produce divergent functional effects across different experimental systems.

Cariporide / Eniporide In vivo cardioprotection endpoints differ despite shared NHE‑1 target; reported clinical endpoint context diverged from preclinical model predictions
EIPA Lower efficacy in reducing ischemic Na⁺ overload; broader off‑target profile may confound NHE‑1‑specific interpretation
Other NHE‑1 inhibitors Scaffold‑dependent pharmacokinetics and selectivity profiles may shift experimental outcomes without validation

KR-32568: Comparative Evidence


In Vivo Infarct Size Reduction

In an anesthetized Sprague-Dawley rat model subjected to 30 minutes of coronary artery occlusion followed by 2.5 hours of reperfusion, KR-32568 administered as a single intravenous bolus 10 minutes prior to ischemia reduced myocardial infarct size from 67% (vehicle control) to 43% at 0.1 mg/kg (36% relative reduction) and to 24% at 1.0 mg/kg (64% relative reduction) [1]. In comparison, cariporide administered at 1.0 mg/kg intravenously reduced infarct size by approximately 49% in a comparable rat ischemia-reperfusion model (30 min ischemia/2 h reperfusion), and eniporide at 1.0 mg/kg showed approximately 45% reduction in the same study [2]. While cross-study comparisons require caution due to variations in experimental protocols, the magnitude of infarct size reduction observed with KR-32568 at 1.0 mg/kg (64% relative reduction) exceeds that reported for cariporide and eniporide at equivalent dosing in the same species.

In vivo infarct size reduction
Reported
KR‑32568: 24% infarct (64% reduction) Cariporide: ~28% (~49% reduction) Eniporide: ~30% (~45% reduction)
Supports dose‑dependent cardioprotection endpoint context in rodent model
Cross‑study; protocol variations may influence comparison
Myocardial ischemia-reperfusion injury Cardioprotection Infarct size

Ventricular Arrhythmia Suppression

In the same anesthetized rat model of 30 minutes ischemia and 2.5 hours reperfusion, KR-32568 produced dose-dependent suppression of ischemia-reperfusion-induced ventricular arrhythmias [1]. At 1.0 mg/kg i.v., ventricular fibrillation (VF) incidence was reduced from 17% (8 of 48 animals) in the vehicle control group to 0% (0 of 10 animals), representing complete abolition of VF episodes [1]. Ventricular fibrillation duration was reduced from 85 seconds (control) to 18 seconds at 0.1 mg/kg and to 1 second at 1.0 mg/kg [1]. Ventricular tachycardia (VT) incidence was reduced from 51% to 8% at 1.0 mg/kg, with VT duration decreasing from 238 seconds to 33 seconds [1]. Total ventricular premature beats decreased from 530 beats to 115 beats at 1.0 mg/kg [1]. In comparison, cariporide at 1.0 mg/kg i.v. in a similar rat model reduced VF incidence from 90% to 40% but did not achieve complete abolition [2].

Ventricular arrhythmia suppression
Reported
VF incidence: 0% at 1.0 mg/kg (KR‑32568) Cariporide: 40% ; Eniporide: 50%
Indicates complete VF suppression endpoint at tested dose
Species‑ and model‑specific; cross‑study comparison
Ventricular arrhythmia Ischemia-reperfusion Antiarrhythmic efficacy

Cardiac Myocyte Protection vs Cariporide

In a study evaluating NHE-1 suppression mechanisms in isolated rat cardiac myocytes, both KR-32568 and cariporide protected myocytes against ischemia-reperfusion injury with comparable efficacy [1]. Notably, co-administration of KR-32568 with the gasotransmitter hydrogen sulfide (NaHS, an alternative NHE-1 suppressive agent) did not produce any synergistic protective effect [1]. This finding suggests that KR-32568 and cariporide operate through a common terminal NHE-1 inhibitory mechanism and that KR-32568 achieves maximal pathway engagement in this cellular system. This direct head-to-head experimental design confirms that KR-32568 provides functional protection equivalent to cariporide—the most extensively studied acylguanidine NHE-1 inhibitor—at the cellular level [1].

Cardiac myocyte protection vs cariporide
Head‑to‑head
Equivalent myocyte protection; no synergy with NaHS
Functional equivalence in cellular NHE‑1 inhibition model
Direct comparison with cariporide in same system
Cardiac myocyte Cellular cardioprotection NHE-1 inhibition

Ex Vivo Cardiac Contractile Recovery

In an isolated rat heart model subjected to ischemia (Langendorff perfusion system), KR-32568 at a concentration of 10 μM restored cardiac contractile function following ischemic insult [1]. This ex vivo finding complements the in vivo infarct size and arrhythmia data, demonstrating that the cardioprotective effects of KR-32568 are intrinsic to cardiac tissue and do not depend on systemic neurohumoral or hemodynamic mechanisms. While specific comparative quantitative data for other NHE-1 inhibitors in this exact ex vivo model are not available in the primary literature, the demonstration of functional recovery at a defined concentration (10 μM) provides a benchmark for researchers designing isolated heart perfusion experiments.

Ex vivo contractile recovery
Method context
10 µM restored contractile function in Langendorff‑perfused rat hearts
Supports ex vivo tissue‑level cardioprotection endpoint
Concentration benchmark for isolated heart studies
Langendorff heart Cardiac contractility Ex vivo cardioprotection

NHE-1 Inhibition Potency Profile

KR-32568 inhibits NHE-1 with an IC50 of 230 nM in cell-free biochemical assays [1]. In a functional assay measuring NHE-1-mediated rabbit platelet swelling induced by intracellular acidification, KR-32568 exhibited concentration-dependent inhibition with an IC50 of 24 nM [2]. For comparison, cariporide inhibits human NHE-1 with an IC50 of 30 nM, and eniporide with an IC50 of 4.5 nM in recombinant hNHE-1-expressing CHO cells [3]. While KR-32568 shows lower potency than eniporide in biochemical assays (230 nM vs. 4.5 nM), it demonstrates enhanced potency in the functional platelet swelling assay (24 nM) relative to its biochemical IC50 [2]. This assay-dependent potency differential highlights the importance of experimental context when selecting NHE-1 inhibitors for specific applications. For research requiring functional NHE-1 inhibition in platelet or cellular systems, KR-32568's 24 nM functional IC50 may be more predictive of activity than its biochemical IC50.

NHE‑1 inhibition potency profile
Assay context
Biochemical IC₅₀ = 230 nM Functional platelet swelling IC₅₀ = 24 nM
Functional potency context differs from biochemical assay
Assay‑dependent; consider cellular vs. cell‑free systems
NHE-1 inhibition IC50 Platelet swelling assay

Isoform Selectivity

KR-32568 is described as an inhibitor of sodium-hydrogen exchanger isoform-1 (NHE-1) in all available primary literature and vendor documentation [1]. However, a systematic review of the accessible peer-reviewed literature reveals no published quantitative selectivity data comparing KR-32568 activity against NHE-2, NHE-3, or other NHE isoforms. In contrast, comprehensive isoform selectivity profiling has been reported for comparator NHE-1 inhibitors. For instance, cariporide demonstrates >100-fold selectivity for NHE-1 over NHE-2 and NHE-3 in recombinant cell-based assays [2]. The absence of published NHE-2/NHE-3 selectivity data for KR-32568 represents a notable gap in the compound's characterization that may be relevant for researchers investigating isoform-specific NHE functions or those concerned with potential off-isoform effects in tissues expressing multiple NHE subtypes.

Isoform selectivity
Data to verify
No published NHE‑2 / NHE‑3 selectivity data
Isoform selectivity profile remains uncharacterized
Cariporide reports >100‑fold NHE‑1 selectivity
NHE isoform selectivity NHE-1 NHE-2 NHE-3

KR-32568: Research Applications


In Vivo Myocardial Ischemia-Reperfusion Studies

Based on the 64% reduction in myocardial infarct size at 1.0 mg/kg i.v. and complete suppression of ventricular fibrillation incidence in the anesthetized rat model [1], KR-32568 is optimally suited for in vivo studies investigating cardioprotective mechanisms in rodent ischemia-reperfusion models. The compound's dose-dependent efficacy profile (0.1-1.0 mg/kg i.v.) provides a validated dosing range for researchers designing preclinical cardioprotection experiments. For studies comparing NHE-1 inhibitors, KR-32568 offers a quantitatively benchmarked alternative to cariporide and eniporide with documented differences in infarct size reduction and arrhythmia suppression endpoints [2].

Isolated Myocyte & Langendorff Heart Experiments

KR-32568 has demonstrated functional equivalence to cariporide in protecting isolated rat cardiac myocytes from ischemia-reperfusion injury [1] and restores contractile function in isolated ischemic rat hearts at 10 μM concentration [2]. These findings support its use in cellular and ex vivo experimental systems where systemic pharmacokinetic variables are controlled. Researchers conducting isolated myocyte studies or Langendorff heart perfusion experiments can select KR-32568 with confidence that its NHE-1 inhibitory activity translates to functional protection in cardiac tissue preparations.

Platelet NHE-1 Activation Studies

KR-32568 exhibits an IC50 of 24 nM for inhibiting NHE-1-mediated rabbit platelet swelling induced by intracellular acidification [1]. This functional assay provides a validated experimental system for researchers studying NHE-1 activity in platelets or other cell types where intracellular pH regulation is critical. The 24 nM functional IC50 is approximately 10-fold lower than the compound's biochemical IC50 (230 nM) [2], suggesting that cellular and membrane-associated factors enhance KR-32568 potency—a consideration for experimental design in cell-based versus biochemical NHE-1 assays.

Comparative NHE-1 Inhibitor Pharmacology

Given that KR-32568 has been directly compared to cariporide in the same experimental system [1], it serves as a suitable comparator compound for studies evaluating novel NHE-1 inhibitors or investigating structure-activity relationships among acylguanidine and furan-containing NHE-1 antagonists. However, researchers should note that quantitative NHE-2/NHE-3 selectivity data for KR-32568 are not available in the published literature [2], which may limit its utility in studies specifically examining isoform-selective pharmacology. For such applications, cariporide (with documented >100-fold NHE-1 selectivity) [3] may provide a more fully characterized reference standard.

Application
Selection Property
Validation Focus
In vivo ischemia‑reperfusion model studies
Dose‑dependent infarct size reduction and VF suppression endpoints
Endpoint consistency across rodent models
Isolated myocyte & Langendorff perfusion experiments
Functional recovery in Langendorff model; equivalence to cariporide in myocytes
Contractile recovery and cell viability assays
Platelet NHE‑1 functional inhibition studies
Functional NHE‑1 inhibition in platelet acidification model
Intracellular pH regulation and platelet swelling endpoints
NHE‑1 inhibitor comparator pharmacology
Direct comparison data vs cariporide / eniporide
Isoform selectivity profiling (NHE‑2/NHE‑3 data gap)

Technical Documentation Hub

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37 linked technical documents
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